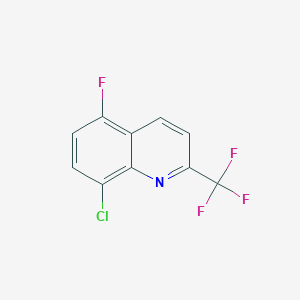

8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline

Descripción general

Descripción

“8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline” is a halogenated quinoline derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .

Synthesis Analysis

The synthesis of such compounds often involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The synthesis of trifluoromethylpyridines, a similar class of compounds, has been achieved using oxidative trifluoromethylation reactions .Molecular Structure Analysis

The molecular formula of “8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline” is C10H4ClF4N . The structure includes a quinoline ring system, which is widespread in nature and has been used as a basic structure for the synthesis of various drugs .Chemical Reactions Analysis

The reactivity of such compounds is often influenced by the unique physicochemical properties of the fluorine atom. Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . The reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants has been proposed as a method for constructing carbon–CF3 bonds .Aplicaciones Científicas De Investigación

Functionalization and Derivative Formation

The molecule of 8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline, due to its polyfluorinated nature, has been studied for its reactivity with nitrogen-centered nucleophiles. The combined orientation effect of multiple halogen atoms in such quinolines can influence the substitution patterns in reactions. This has led to the synthesis of new quinoline derivatives containing fluorine atoms and amino or modified amino groups, expanding the possibilities for functionalized quinoline applications (Safina, Selivanova, Bagryanskaya, & Shteingarts, 2009).

Biodynamic Activities and Antimicrobial Properties

Quinolines, including derivatives of 8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline, represent a class of compounds with a wide spectrum of biodynamic activities. They have been used as potent therapeutic agents and have shown significant in vitro antimicrobial activity against various bacteria and fungi, compared to standard drugs (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).

Synthesis and Antimicrobial Screening

The synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines has been explored, including their potential antimicrobial activity. However, these heterocycles did not show significant results against bacteria and fungi at certain concentrations, indicating the need for further study and optimization (Bonacorso, Rodrigues, Feitosa, Coelho, Alves, Keller, Rosa, Ketzer, Frizzo, Martins, & Zanatta, 2018).

Antiviral Properties Against SARS-CoV-2

Recent studies have identified quinoline derivatives, including those similar to 8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline, as having antiviral properties against SARS-CoV-2. This discovery is significant given the limited therapeutic options for this virus, demonstrating the potential of quinoline derivatives in viral infection treatments (Seliem, Panda, Girgis, Moatasim, Kandeil, Mostafa, Ali, Nossier, Rasslan, Srour, Sakhuja, Ibrahim, Abdel-Samii, & Al‐Mahmoudy, 2021).

Antiproliferative Activity and DNA/RNA-binding Properties

Quinoline derivatives, including those related to 8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline, have been studied for their antiproliferative activity and DNA/RNA-binding properties. Certain derivatives have shown significant cytostatic effects on various cancer cell lines, highlighting their potential as novel antitumor agents (Meščić Macan, Perin, Jakopec, Mioč, Stojković, Kralj, Hranjec, & Raić-Malić, 2019).

Safety And Hazards

Direcciones Futuras

The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . It is expected that many novel applications of such compounds will be discovered in the future .

Propiedades

IUPAC Name |

8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHXEKVSLVIXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-5-fluoro-2-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)

![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)